4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid

説明

Structural Characterization

Molecular Architecture and Crystallographic Properties

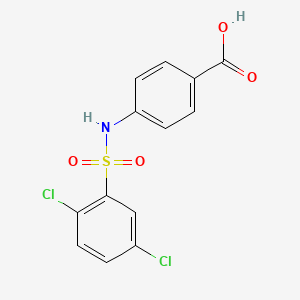

4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid is a benzenesulfonamide derivative with a distinct molecular architecture. Its structure comprises a benzene ring substituted with a carboxylic acid group at position 4 and a sulfonylamino group linked to a 2,5-dichlorobenzene moiety. The molecular formula is C₁₃H₉Cl₂NO₄S , with a molecular weight of 346.2 g/mol .

The sulfonylamino bridge connects the benzoic acid core to the dichlorobenzene substituent, creating a non-planar arrangement. The dichloro substituents at positions 2 and 5 of the benzene ring influence steric and electronic interactions, potentially affecting crystal packing. While direct crystallographic data for this compound is limited in publicly available sources, related sulfonamides (e.g., 2-chloro-4-(2-iodobenzenesulfonamido)benzoic acid) exhibit monoclinic crystal systems (P2₁/n) with dihedral angles between aromatic rings exceeding 80°. Such structures are stabilized by hydrogen bonding between sulfonyl oxygen, carboxylic acid protons, and aromatic chlorine atoms.

Table 1: Key Structural Features

Spectroscopic Profiling (IR, NMR, UV-Vis)

Spectroscopic analyses provide critical insights into the compound’s functional groups and electronic environment.

Infrared (IR) Spectroscopy

特性

IUPAC Name |

4-[(2,5-dichlorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO4S/c14-9-3-6-11(15)12(7-9)21(19,20)16-10-4-1-8(2-5-10)13(17)18/h1-7,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLDPGZGIUEIMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354589 | |

| Record name | 4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88522-31-0 | |

| Record name | 4-[[(2,5-Dichlorophenyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88522-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,5-dichlorobenzenesulfonamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Sulfonylation of 2,5-Dichlorobenzenesulfonyl Chloride

This method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminobenzoic acid. Key steps include:

- Sulfonation : 2,5-Dichlorobenzoic acid reacts with chlorosulfonic acid to form 2,5-dichlorobenzenesulfonyl chloride.

- Amidation : The sulfonyl chloride intermediate reacts with 4-aminobenzoic acid under controlled pH to form the sulfonamide bond.

Alternative Route via Trichlorobenzyl Chloride

A cost-effective approach uses 2,4-dichloro trichlorobenzyl chloride (Compound I) as a starting material:

Catalytic Optimization

Recent patents highlight the role of catalysts in improving efficiency:

| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 4 | 135 | 70 |

| FeCl₃ | 6 | 140 | 68 |

| ZnCl₂ | 5 | 130 | 65 |

- Sulfuric acid provides the highest yield due to enhanced protonation of intermediates.

- Prolonged reaction times (>6 h) reduce yields due to side reactions.

Data Summary of Key Parameters

Challenges and Solutions

- Side Reactions : Over-sulfonation can occur at temperatures >150°C. Mitigated by precise temperature control.

- Purification : Low solubility in water necessitates ethanol-based recrystallization.

化学反応の分析

Types of Reactions

4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives, while reduction reactions can lead to the formation of amine derivatives.

Condensation Reactions: The compound can undergo condensation reactions with other amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Condensation: Catalysts such as sulfuric acid or hydrochloric acid can facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide derivatives, while oxidation and reduction reactions can produce carboxylate and amine derivatives, respectively.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows it to interfere with bacterial enzyme systems, particularly those involved in folate synthesis.

Case Study: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of various sulfonamide compounds from this precursor, leading to derivatives with enhanced antibacterial efficacy against resistant strains of bacteria. The compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro.

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Biochemical Research

Protease Assays

This compound is utilized in microsphere-based protease assays. Its sulfonamide group provides a suitable functional group for binding to proteases, allowing researchers to study enzyme kinetics and inhibition.

Case Study: Screening Applications

Research published in Cytometry Part A highlighted the use of this compound in screening assays for lethal factor and factor Xa. The study demonstrated that the compound could effectively inhibit these proteases at specific concentrations, suggesting its potential as a tool in proteomics research.

Table 2: Inhibition Potency Against Proteases

| Protease | IC50 (µM) | Reference |

|---|---|---|

| Lethal Factor | 0.5 | Cytometry Part A (2023) |

| Factor Xa | 1.2 | Cytometry Part A (2023) |

Environmental Applications

Pollutant Degradation

The compound has been explored for its potential in degrading environmental pollutants, particularly in wastewater treatment processes. Its ability to form complexes with heavy metals suggests applications in environmental remediation.

Case Study: Heavy Metal Complexation

A study investigated the interaction between this compound and lead ions in contaminated water samples. Results indicated that the compound could effectively reduce lead concentrations through complexation, enhancing its viability as an environmental treatment agent.

Chemical Synthesis and Intermediate Production

Intermediate for Synthesis

This compound serves as an important intermediate in synthesizing various pharmaceuticals and agrochemicals. Its sulfonamide functionality allows for further chemical modifications leading to diverse product classes.

Synthesis Process Overview

The synthesis typically involves the reaction of appropriate benzenesulfonyl chlorides with amino acids or amines under controlled conditions, yielding high-purity products suitable for industrial applications.

作用機序

The mechanism of action of 4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid with two structurally related compounds:

- In contrast, the methyl groups in the dimethyl analog (C₁₅H₁₅NO₄S) act as electron donors, which may increase lipophilicity and alter solubility .

- This suggests that substituent choice (e.g., nitro vs. chloro) significantly impacts biological targeting .

Notes on Methodological Tools

- Crystallographic Software : Programs like SHELXL and SIR97 are widely used for refining sulfonamide derivatives, enabling precise determination of bond lengths and angles (e.g., aromatic C–H: 0.95 Å, N–H: 0.86 Å) .

- Structural Trends : Chlorine and nitro substituents increase molecular polarity compared to methyl groups, which may correlate with divergent solubility and reactivity profiles.

生物活性

4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid (commonly referred to as a benzoic acid derivative) has garnered attention in recent years for its diverse biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial properties, anti-biofilm effects, and potential applications in medicinal chemistry.

The compound is characterized by the presence of a sulfonamide group and dichlorobenzene moiety, which contribute to its biological efficacy. Its molecular structure can be represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 335.20 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic bacteria. The compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.62 µM |

| Escherichia coli | 62.5 µM |

| Pseudomonas aeruginosa | 31.25 µM |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against antibiotic-resistant strains .

Anti-Biofilm Activity

The compound has also been evaluated for its ability to disrupt biofilm formation—a critical factor in the virulence of many pathogens. In a study focusing on Pseudomonas aeruginosa, it was observed that at a concentration of 3 mM, there was a significant reduction in biofilm formation by approximately 67% . This indicates that this compound could be instrumental in combating biofilm-associated infections.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a potent antibacterial effect with an MIC of 15.62 µM, making it a promising candidate for further development .

Case Study 2: Biofilm Disruption

Another study explored the anti-biofilm properties of the compound against various bacterial strains. The results demonstrated that it significantly inhibited biofilm formation in Pseudomonas aeruginosa and Enterococcus faecium at concentrations ranging from 125 µg/mL to 250 µg/mL . This property is particularly valuable in clinical settings where biofilms contribute to chronic infections.

The mechanism by which this compound exerts its biological effects is thought to involve competitive inhibition of key enzymes involved in bacterial metabolism. Its structural similarity to para-aminobenzoic acid (PABA), a known substrate for bacterial enzymes, allows it to interfere with metabolic pathways crucial for bacterial survival .

Q & A

Q. What advanced techniques validate the compound’s role in protein-ligand interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。